molecular formula C19H19ClN2O5S B11664760 Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11664760
M. Wt: 422.9 g/mol
InChI Key: IVWHWCQKBPMUGP-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a propoxyethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 4-(4-methylphenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its chlorophenyl group, in particular, may contribute to its enhanced reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-(2-oxo-2-propoxyethyl)sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C19H19ClN2O5S/c1-3-8-27-14(23)10-28-18-13(9-21)15(11-4-6-12(20)7-5-11)16(17(24)22-18)19(25)26-2/h4-7,15-16H,3,8,10H2,1-2H3,(H,22,24)

InChI Key

IVWHWCQKBPMUGP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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